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Compound of Interest

Compound Name:
8-Bromoquinoline-3-carboxylic

acid

Cat. No.: B1289436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Bromoquinoline-3-carboxylic acid. Due to the limited availability of experimentally derived

spectra in public databases, this document presents predicted spectroscopic data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry

(MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The information

herein is intended to serve as a valuable resource for the identification, characterization, and

quality control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 8-Bromoquinoline-3-
carboxylic acid. These values are estimated based on the analysis of structurally similar

compounds and known substituent effects on the quinoline and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
DMSO-d₆)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 ~9.3 - 9.5 d ~2.0

H-4 ~8.8 - 9.0 d ~2.0

H-5 ~8.1 - 8.3 dd ~8.5, 1.5

H-6 ~7.8 - 8.0 t ~8.0

H-7 ~7.9 - 8.1 dd ~7.5, 1.5

COOH ~13.0 - 14.0 br s -

d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~152 - 154

C-3 ~125 - 127

C-4 ~138 - 140

C-4a ~128 - 130

C-5 ~130 - 132

C-6 ~129 - 131

C-7 ~127 - 129

C-8 ~120 - 122

C-8a ~148 - 150

C=O ~166 - 168
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Table 3: Predicted Mass Spectrometry Data (Electron
Ionization, EI)

m/z Predicted Identity Notes

251/253 [M]⁺

Molecular ion peak, showing

characteristic isotopic pattern

for one bromine atom.

234/236 [M-OH]⁺
Loss of the hydroxyl radical

from the carboxylic acid group.

206/208 [M-COOH]⁺ Loss of the carboxyl group.

127 [M-Br-CO]⁺
Loss of bromine and carbon

monoxide.

Table 4: Predicted Infrared (IR) and Ultraviolet-Visible
(UV-Vis) Spectroscopic Data

Spectroscopic Technique Predicted Absorption Functional Group

IR ~2500-3300 cm⁻¹ (broad)
O-H stretch (carboxylic acid

dimer)

IR ~1710-1730 cm⁻¹ (strong)
C=O stretch (conjugated

carboxylic acid)

IR ~1600, ~1570, ~1480 cm⁻¹
C=C and C=N stretches

(aromatic rings)

IR ~1280-1320 cm⁻¹ C-O stretch

IR ~750-800 cm⁻¹ C-Br stretch

UV-Vis (in Ethanol)
λmax ≈ 210-220 nm, 260-270

nm, 310-320 nm

π → π* and n → π* transitions

of the quinoline ring system

and carboxylic acid group.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 8-Bromoquinoline-
3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by

analyzing the ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 8-Bromoquinoline-3-carboxylic acid.

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for observing the carboxylic acid

proton.

Instrumentation:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-

15 ppm).

Employ a pulse angle of 30-45 degrees.

Use a relaxation delay of 2-5 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

Use a sufficient number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound to

confirm its elemental composition.

Methodology:

Sample Preparation:

Prepare a dilute solution of 8-Bromoquinoline-3-carboxylic acid (approximately 1

mg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation:

Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a gas

chromatograph (GC-MS).

Set the ionization energy to 70 eV.
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Scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion (e.g.,

m/z 50-350).

Data Analysis:

Identify the molecular ion peak ([M]⁺). The presence of a pair of peaks with a ~1:1

intensity ratio, separated by 2 m/z units, is characteristic of a monobrominated compound.

Analyze the fragmentation pattern to identify characteristic losses, such as the hydroxyl

and carboxyl groups.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

As 8-Bromoquinoline-3-carboxylic acid is a solid, the Attenuated Total Reflectance

(ATR) method is recommended for its simplicity and speed.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry

KBr powder and pressing the mixture into a transparent disk.

Instrumentation:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis:

The instrument software will automatically subtract the background from the sample

spectrum.

Identify the characteristic absorption bands for the O-H and C=O groups of the carboxylic

acid, the aromatic C=C and C=N bonds, and the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.

Methodology:

Sample Preparation:

Prepare a dilute solution of 8-Bromoquinoline-3-carboxylic acid in a UV-transparent

solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Fill a second quartz cuvette with the sample solution.

Scan the absorbance of the sample from approximately 200 to 400 nm.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

Visualizations
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 8-
Bromoquinoline-3-carboxylic acid.

Diagram 2: Logical Relationship of Spectroscopic Data
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Caption: Logical flow from spectroscopic techniques to the structural elucidation of the

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromoquinoline-3-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289436#spectroscopic-data-for-8-bromoquinoline-3-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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